molecular formula C18H21FN4O3S B3405176 ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate CAS No. 1286711-29-2

ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate

Cat. No.: B3405176
CAS No.: 1286711-29-2
M. Wt: 392.4
InChI Key: BPFSAKWVESCUKY-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzothiazole ring, an azetidine ring, and a piperazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Future Directions

Thiazoles have been the subject of much research due to their diverse biological activities . Future research may focus on synthesizing new thiazole derivatives and evaluating their potential as therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-fluoroaniline with carbon disulfide and chlorine gas in the presence of a base.

    Synthesis of the Azetidine Ring: The azetidine ring is formed by cyclization of an appropriate precursor, such as a β-amino alcohol, under acidic conditions.

    Coupling of Benzothiazole and Azetidine Rings: The benzothiazole and azetidine rings are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base.

    Formation of the Piperazine Ring: The piperazine ring is introduced by reacting the intermediate with piperazine in the presence of a suitable solvent, such as dichloromethane.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[1-(benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate: Lacks the fluorine atom, which may affect its biological activity.

    Ethyl 4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate: Contains a chlorine atom instead of fluorine, which may result in different reactivity and potency.

    Ethyl 4-[1-(4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate: Contains a methyl group, which may influence its solubility and pharmacokinetics.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the fluorine atom, which can significantly impact its chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-2-26-18(25)22-8-6-21(7-9-22)16(24)12-10-23(11-12)17-20-15-13(19)4-3-5-14(15)27-17/h3-5,12H,2,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFSAKWVESCUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate
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ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate
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ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate
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ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate
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ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate
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ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate

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